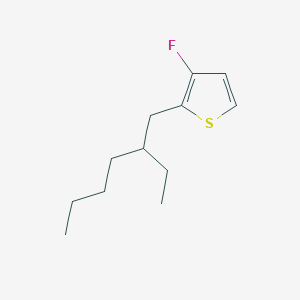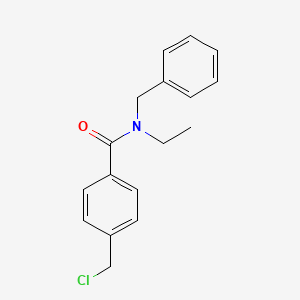
N-benzyl-4-(chloromethyl)-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(chloromethyl)-N-ethylbenzamide is an organic compound with the molecular formula C16H18ClNO It is a benzamide derivative characterized by the presence of a benzyl group, a chloromethyl group, and an ethyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(chloromethyl)-N-ethylbenzamide typically involves the reaction of N-ethylbenzamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Dissolve N-ethylbenzamide in an appropriate solvent such as ethanol.
- Add benzyl chloride to the solution.
- Introduce sodium hydroxide to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques.
化学反応の分析
Types of Reactions
N-benzyl-4-(chloromethyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzyl and ethyl groups.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products such as N-benzyl-4-(azidomethyl)-N-ethylbenzamide or N-benzyl-4-(thiocyanatomethyl)-N-ethylbenzamide.
Oxidation: Products such as benzaldehyde or benzoic acid derivatives.
Reduction: Products such as N-benzyl-4-(hydroxymethyl)-N-ethylbenzamide.
Hydrolysis: Products such as N-ethylbenzamide and benzylamine.
科学的研究の応用
N-benzyl-4-(chloromethyl)-N-ethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.
作用機序
The mechanism of action of N-benzyl-4-(chloromethyl)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-benzyl-4-(chloromethyl)-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-4-(chloromethyl)-N-ethylaniline: Similar structure but with an aniline group instead of a benzamide group.
N-benzyl-4-(chloromethyl)-N-ethylbenzamide: The compound of interest.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl, chloromethyl, and ethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C17H18ClNO |
|---|---|
分子量 |
287.8 g/mol |
IUPAC名 |
N-benzyl-4-(chloromethyl)-N-ethylbenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-2-19(13-15-6-4-3-5-7-15)17(20)16-10-8-14(12-18)9-11-16/h3-11H,2,12-13H2,1H3 |
InChIキー |
RKWKNIFDJJODDX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)

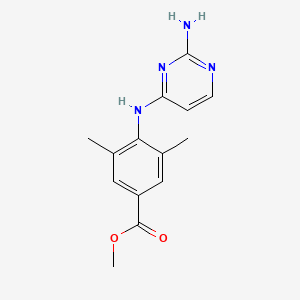

![Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate](/img/structure/B13353947.png)
![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)
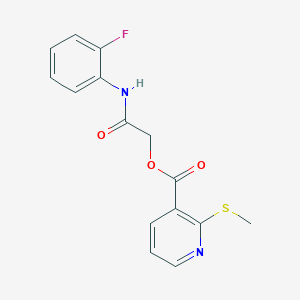

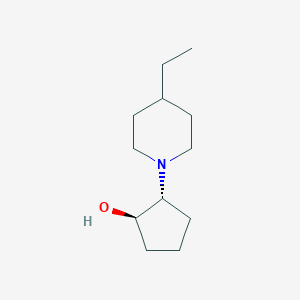
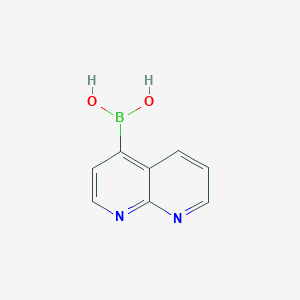
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353991.png)

